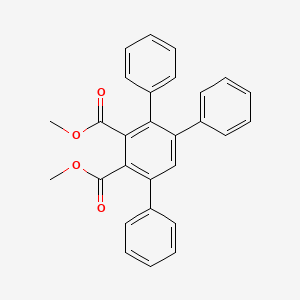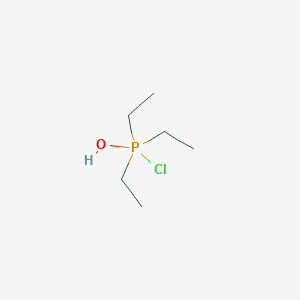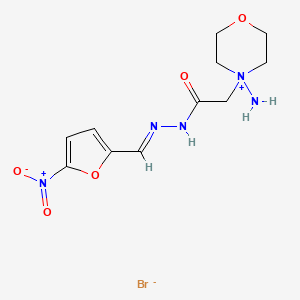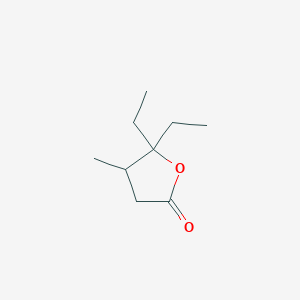
5,5-Diethyl-4-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-4-methyloxolan-2-one is a chemical compound with a unique structure that includes an oxolane ring substituted with ethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-4-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with a suitable aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Diethyl-4-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to more saturated forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5,5-Diethyl-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Diethyl-4-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
5-Butyl-4-methyloxolan-2-one: Similar structure but with a butyl group instead of ethyl.
5,5-Dimethyl-4-methyloxolan-2-one: Similar structure but with two methyl groups instead of ethyl.
Uniqueness: 5,5-Diethyl-4-methyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
34405-54-4 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
5,5-diethyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-9(5-2)7(3)6-8(10)11-9/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
YLLOFPJMSYEHRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(CC(=O)O1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


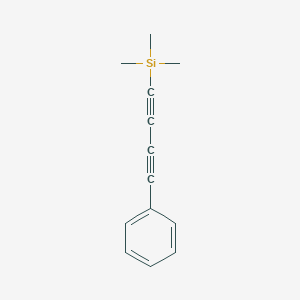
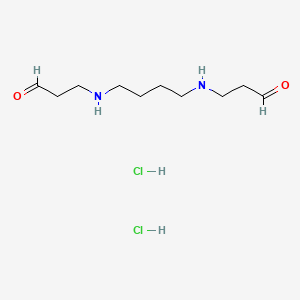

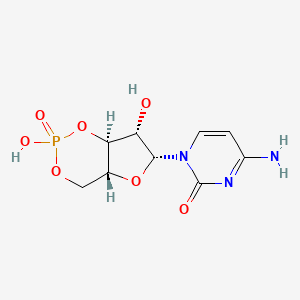

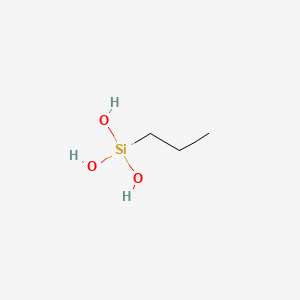
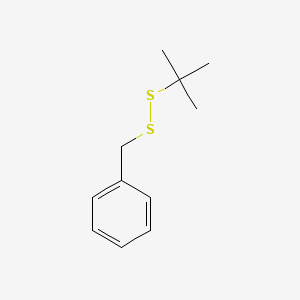

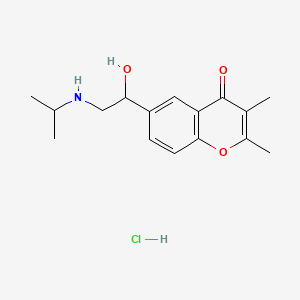
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
